2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Overview
Description
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol, also known as 2-chloro-1-propen-5-yl-2,2'-bithiophene, is an organic compound that belongs to the class of molecules known as thiophenes. Thiophenes are a type of heterocyclic aromatic compounds that contain a sulfur atom in their ring structure. 2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol has a wide range of applications in both the pharmaceutical and industrial fields.
Scientific Research Applications
Catalytic Synthesis and Reaction Mechanisms
- The chloro(diisopropylamino)phosphanylium cation reacts with prop-2-ynyl alcohols to produce aminophosphonic chlorides, a reaction that is relevant in the study of complex organic compounds (Kasaka et al., 1994).
Biocatalytic Synthesis of Pharmaceutical Intermediates
- Candida ontarioensis has been used for the asymmetric reduction of certain chloroethanol derivatives, a process vital in the synthesis of adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
- An enzymatic process utilizing ketoreductase was developed for synthesizing chiral intermediates for Ticagrelor, an acute coronary syndrome treatment (Guo et al., 2017).
Synthesis and Characterization of Organic Compounds
- Research on the synthesis and characterization of various substituted series of organic compounds, including those with chlorophenyl and thiophene moieties, contributes to the understanding of their chemical properties (Tayade & Waghmare, 2016).
Bioconversion for Antifungal Agents
- A specific strain of Acinetobacter sp. was identified for its role in the biocatalysis of chloroethanol derivatives, highlighting its potential in synthesizing chiral intermediates for antifungal agents (Miao et al., 2019).
Thermo-solvatochromism Studies
- Thermo-solvatochromism studies involving various chloroethanol derivatives in aqueous alcohols have been conducted, contributing to the understanding of solvent interactions and probe solvation (Tada, Silva, & Seoud, 2003).
Catalytic Conversion Studies
- Research on the catalytic conversion of bio-ethanol to propene, involving chloroethanol derivatives, provides insights into the processes for creating valuable chemical products from bio-based sources (Iwamoto, 2015).
properties
IUPAC Name |
2-chloro-1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS2/c1-2-3-9-4-5-12(16-9)13-7-6-11(17-13)10(15)8-14/h4-7,10,15H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVMEXFYGCEVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C2=CC=C(S2)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702692 | |
Record name | 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol | |
CAS RN |
114916-00-6 | |
Record name | 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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